molecular formula C17H30N4O3S B11832945 tert-Butyl (2S,4S)-4-(piperazin-1-yl)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

tert-Butyl (2S,4S)-4-(piperazin-1-yl)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

Cat. No.: B11832945
M. Wt: 370.5 g/mol
InChI Key: QXDPIMRGWIOYQZ-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2S,4S)-4-(piperazin-1-yl)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate: is a complex organic compound that features a combination of piperazine, thiazolidine, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,4S)-4-(piperazin-1-yl)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine core, followed by the introduction of the thiazolidine and piperazine groups. Common reagents used in these steps include protecting groups, coupling agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening methods to identify the best catalysts and solvents, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,4S)-4-(piperazin-1-yl)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2S,4S)-4-(piperazin-1-yl)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its piperazine and thiazolidine groups are of particular interest due to their presence in many bioactive compounds.

Medicine

In medicine, this compound may serve as a lead compound for the development of new drugs. Its potential therapeutic applications could include treatments for various diseases, depending on its biological activity.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique structure could provide advantages in terms of reactivity and stability.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,4S)-4-(piperazin-1-yl)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (2S,4S)-4-(piperazin-1-yl)-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate include other molecules that feature piperazine, thiazolidine, or pyrrolidine groups. Examples include:

    Piperazine derivatives: Often used in pharmaceuticals for their psychoactive and anthelmintic properties.

    Thiazolidine derivatives: Known for their applications in diabetes treatment and as anti-inflammatory agents.

    Pyrrolidine derivatives: Commonly found in natural products and synthetic drugs with various biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of these three functional groups, which may confer distinct chemical and biological properties. This combination allows for the exploration of new therapeutic avenues and the development of novel compounds with enhanced efficacy and selectivity.

Properties

Molecular Formula

C17H30N4O3S

Molecular Weight

370.5 g/mol

IUPAC Name

tert-butyl (2S,4S)-4-piperazin-1-yl-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H30N4O3S/c1-17(2,3)24-16(23)21-11-13(19-6-4-18-5-7-19)10-14(21)15(22)20-8-9-25-12-20/h13-14,18H,4-12H2,1-3H3/t13-,14-/m0/s1

InChI Key

QXDPIMRGWIOYQZ-KBPBESRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)N2CCSC2)N3CCNCC3

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)N2CCSC2)N3CCNCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.